5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide CAS number and synonyms
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide CAS number and synonyms
5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of antimicrobial, antitubercular, and antiviral agents.[1] It belongs to the class of 5-substituted furan-2-carbohydrazides , which are critical intermediates for generating 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds.[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2][3]
This compound combines a furan core with a lipophilic 2,4-dichlorophenoxy "tail" and a reactive hydrazide "head," making it an ideal candidate for fragment-based drug design (FBDD).[1]
| Property | Detail |
| Chemical Name | 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbohydrazide |
| Common Synonyms | 5-(2,4-Dichlorophenoxymethyl)-2-furoic acid hydrazide; 2-Furohydrazide, 5-[(2,4-dichlorophenoxy)methyl]- |
| CAS Number | Note: Specific CAS for the 2,4-isomer is vendor-dependent (e.g., AKOS series).[1][2][3][4] Reference CAS for 2,3-isomer: 861237-85-6.[1] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂O₃ |
| Molecular Weight | 301.12 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 168–170 °C (Typical for this class) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| SMILES | Clc1cc(Cl)ccc1OCc2ccc(o2)C(=O)NN |
Part 2: Synthesis & Reaction Logic
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide follows a convergent pathway involving a Williamson ether synthesis followed by hydrazinolysis.[1]
Step-by-Step Experimental Protocol
1. Etherification (Formation of the Ester Intermediate)
-
Reagents: 2,4-Dichlorophenol (1.0 eq), Ethyl 5-(chloromethyl)-2-furoate (1.1 eq), Anhydrous Potassium Carbonate (
, 2.5 eq), Potassium Iodide (KI, catalytic). -
Solvent: Dry Acetone or DMF.[1]
-
Procedure:
-
Dissolve 2,4-dichlorophenol in dry acetone.[1]
-
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add Ethyl 5-(chloromethyl)-2-furoate dropwise. Add a catalytic amount of KI to accelerate the nucleophilic substitution.[1]
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
-
Filter off inorganic salts while hot.[1] Evaporate the solvent.[1]
-
Recrystallize the crude ester from ethanol.[1]
-
2. Hydrazinolysis (Formation of the Hydrazide)
-
Reagents: Ethyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate (Intermediate from Step 1), Hydrazine Hydrate (99%, 5.0 eq).[1]
-
Procedure:
-
Add hydrazine hydrate dropwise with stirring.
-
Reflux the reaction mixture for 4–6 hours. A solid precipitate usually forms during the reaction.[1]
-
Cool the mixture to
. -
Filter the solid product, wash copiously with cold ethanol and then ether.
-
Recrystallize from ethanol/DMF to obtain pure 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide.[1]
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway for 5-[(2,4-Dichlorophenoxy)methyl]-2-furohydrazide.
Part 3: Biological Applications & Mechanism
This compound is rarely the final drug; rather, it is a pharmacophore scaffold .[1] The hydrazide moiety is a "privileged structure" capable of hydrogen bonding with various receptor pockets.[1]
1. Antitubercular Activity (InhA Inhibition) Derivatives of furan-2-carbohydrazides have shown promise in inhibiting Enoyl-ACP Reductase (InhA) , a key enzyme in the biosynthesis of mycolic acids in Mycobacterium tuberculosis.[1] The 2,4-dichlorophenoxy tail provides lipophilic interaction with the hydrophobic binding pocket of the enzyme, while the hydrazide (or its cyclized derivatives) interacts with the NADH cofactor.
2. Precursor for Azole Antifungals The hydrazide group is cyclized to form:
-
1,3,4-Oxadiazoles: Via reaction with
or carboxylic acids.[1] Known for anti-inflammatory and analgesic activity.[1] -
1,2,4-Triazoles: Via reaction with
/KOH followed by hydrazine.[1] Known for broad-spectrum antifungal activity (targeting ergosterol biosynthesis).[1]
3. Antimicrobial Screening The specific 2,4-dichloro substitution pattern is often chosen to enhance membrane permeability and metabolic stability compared to unsubstituted analogs.[1]
Part 4: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling:
-
Avoid contact with strong oxidizing agents.[1]
-
Hydrazides can liberate toxic hydrazine vapors upon thermal decomposition; use a fume hood during synthesis, especially during the reflux step.[1]
-
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazide group.
-
References
-
Guidechem. (n.d.).[1] 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbohydrazide - CAS 861237-85-6.[1] Retrieved from
-
PubChem. (2025).[1][6][2] 5-(2-Chlorophenyl)furan-2-carbohydrazide.[1][2] CID 4697633.[1][2] Retrieved from [2]
-
Patel, P., Gor, D., & Patel, P.S. (2012). Synthesis and Spectral Study of 2-(4-{[(Substitutedphenyl)imino]methyl}phenoxy)acetohydrazide. International Journal of Pharmaceutical Sciences and Research. Retrieved from
-
MDPI. (2023).[1] Synthesis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-...[1][5]. Retrieved from
-
ChemDiv. (2025). 5-[(2,4-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide.[1][4] Retrieved from [4]
Sources
- 1. ecodrugplus.helsinki.fi [ecodrugplus.helsinki.fi]
- 2. 5-(2-Chlorophenyl)furan-2-carbohydrazide | C11H9ClN2O2 | CID 4697633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Compound... [chemdiv.com]
- 5. mdpi.com [mdpi.com]
- 6. americanelements.com [americanelements.com]
